4-(Methoxymethyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazole-5-carboxylic acid
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Overview
Description
4-(Methoxymethyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazole-5-carboxylic acid is a synthetic organic compound that features a trifluoromethyl group, a thiazole ring, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiazole ring, followed by functional group modifications to introduce the trifluoroethyl and methoxymethyl groups .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Methoxymethyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: The trifluoroethyl and methoxymethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or other reduced forms of the compound .
Scientific Research Applications
4-(Methoxymethyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-(Methoxymethyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the thiazole ring can participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and are valuable in medicinal chemistry.
Trifluoromethylated pyrazoles: These compounds also contain trifluoromethyl groups and are used in agrochemicals and pharmaceuticals.
Uniqueness
4-(Methoxymethyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazole-5-carboxylic acid is unique due to its combination of a thiazole ring, trifluoromethyl group, and carboxylic acid functional group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
4-(methoxymethyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO3S/c1-15-3-4-6(7(13)14)16-5(12-4)2-8(9,10)11/h2-3H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRFZZLYPHMANK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(SC(=N1)CC(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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